molecular formula C15H13ClN4S B12149750 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12149750
M. Wt: 316.8 g/mol
InChI Key: QWZXDMLTWSWBAR-UHFFFAOYSA-N
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Description

3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide undergoes cyclization with benzyl isothiocyanate to yield the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. For example, in its antimicrobial activity, it may inhibit the synthesis of essential proteins or enzymes in microorganisms. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfanyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-4-amine
  • 3-(benzylsulfanyl)-5-(4-fluorophenyl)-4H-1,2,4-triazol-4-amine
  • 3-(benzylsulfanyl)-5-(4-bromophenyl)-4H-1,2,4-triazol-4-amine

Uniqueness

3-(benzylsulfanyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The benzylsulfanyl group also contributes to its distinct properties compared to other triazole derivatives.

Properties

Molecular Formula

C15H13ClN4S

Molecular Weight

316.8 g/mol

IUPAC Name

3-benzylsulfanyl-5-(4-chlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H13ClN4S/c16-13-8-6-12(7-9-13)14-18-19-15(20(14)17)21-10-11-4-2-1-3-5-11/h1-9H,10,17H2

InChI Key

QWZXDMLTWSWBAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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